Cas no 61097-62-9 (ethyl 4-benzo[1,3]dioxol-5-yl-benzoate)

ethyl 4-benzo[1,3]dioxol-5-yl-benzoate structure
61097-62-9 structure
Product Name:ethyl 4-benzo[1,3]dioxol-5-yl-benzoate
CAS No:61097-62-9
MF:C16H14O4
MW:270.279964923859
CID:953952
PubChem ID:11492744
Update Time:2025-09-27

ethyl 4-benzo[1,3]dioxol-5-yl-benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-benzo[1,3]dioxol-5-yl-benzoate
    • Ethyl 4-(1,3-benzodioxol-5-yl)benzoate
    • 4-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester
    • AG-G-22299
    • AGN-PC-00A76Z
    • Benzoic acid, 4-(1,3-benzodioxol-5-yl)-, ethyl ester
    • CTK5B2698
    • SureCN2995600
    • SCHEMBL2995600
    • DTXSID60467534
    • ethyl 4-(2H-1,3-benzodioxol-5-yl)benzoate
    • DB-316200
    • Ethyl 4-(benzo[d][1,3]dioxol-5-yl)benzoate
    • 61097-62-9
    • Inchi: 1S/C16H14O4/c1-2-18-16(17)12-5-3-11(4-6-12)13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3
    • InChI Key: NBIPIWDUYLFFDO-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)C1C=CC(C(=O)OCC)=CC=1

Computed Properties

  • Exact Mass: 270.08920892g/mol
  • Monoisotopic Mass: 270.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 44.8Ų

ethyl 4-benzo[1,3]dioxol-5-yl-benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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